2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride

Description

Chemical Identity and Nomenclature

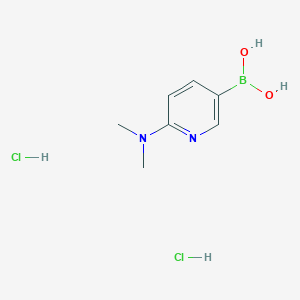

The chemical compound 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride exhibits a complex nomenclature system that reflects its multifunctional molecular architecture. The systematic International Union of Pure and Applied Chemistry name for this compound is [6-(dimethylamino)pyridin-3-yl]boronic acid;dihydrochloride, which accurately describes the structural arrangement of functional groups within the molecule. This nomenclature clearly indicates the presence of a dimethylamino group at the 6-position of the pyridine ring, with the boronic acid functionality positioned at the 3-position, while the dihydrochloride designation specifies the salt form of the compound.

The compound is registered under several Chemical Abstracts Service registry numbers, with the primary identifier being 265664-54-8. This registry number serves as the definitive identifier for regulatory and commercial purposes across international chemical databases and supply chains. Alternative registry numbers associated with this compound include 108-620-4, which appears in various chemical inventories and regulatory documentation. The European Community number system, which assigns unique seven-digit identifiers for regulatory purposes within the European Union, may also apply to this compound depending on its commercial status and regulatory classification.

The molecular formula C₇H₁₃BCl₂N₂O₂ provides essential information about the atomic composition of this compound. This formula indicates the presence of seven carbon atoms, thirteen hydrogen atoms, one boron atom, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight has been precisely determined as 238.91 grams per mole through computational analysis using advanced chemical modeling software. The parent compound, identified as 6-(Dimethylamino)pyridine-3-boronic acid with PubChem Compound Identifier 2763271, represents the free base form without the dihydrochloride salt component.

An extensive array of synonymous names and alternative nomenclature systems exists for this compound, reflecting its significance across various chemical disciplines and applications. Common synonyms include 2-(N,N-Dimethylamino)pyridine-5-boronic acid dihydrochloride, which emphasizes the dimethylamino substitution pattern. The designation (6-(Dimethylamino)pyridin-3-yl)boronic acid dihydrochloride provides an alternative systematic naming approach that highlights the pyridyl-boronic acid connectivity. Additional nomenclature variations include 6-(Dimethylamino)-3-pyridinyl boronic acid hydrochloride, which may appear in older literature or specific chemical databases.

The International Chemical Identifier system provides a standardized method for representing the molecular structure through computational strings. The International Chemical Identifier for this compound is InChI=1S/C7H11BN2O2.2ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;;/h3-5,11-12H,1-2H3;2*1H. This identifier encodes the complete structural information in a format that can be processed by chemical databases and computational chemistry software. The corresponding International Chemical Identifier Key, RGSZPMQSHGYFCZ-UHFFFAOYSA-N, serves as a shortened hash representation of the full International Chemical Identifier string.

The Simplified Molecular Input Line Entry System representation for this compound is B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl. This notation system provides a linear text representation of the molecular structure that can be easily processed by chemical database systems and molecular modeling software. The representation clearly shows the boronic acid group B(O)O attached to the pyridine ring, the dimethylamino group N(C)C, and the two chloride ions as separate entities in the salt structure.

The following comprehensive data table summarizes the essential identification parameters for this compound:

Chemical database entries consistently report high purity specifications for commercially available samples of this compound. Key Organics reports purity levels exceeding 95% for their commercial preparations. Sigma-Aldrich provides this compound as part of their specialized chemical collection for early discovery research applications, though they note that analytical data collection is the responsibility of the purchaser. The compound is typically supplied in solid form, with storage recommendations emphasizing the need for controlled temperature conditions and protection from moisture.

Physical property data available from commercial suppliers and chemical databases provide additional characterization information. Alfa Chemistry reports a boiling point of 404.1°C at 760 mmHg and a flash point of 198.2°C. The exact mass has been calculated as 238.04500 atomic mass units. Hydrogen bonding characteristics include four hydrogen bond acceptor sites and four hydrogen bond donor sites, which significantly influence the compound's solubility and intermolecular interaction properties.

The compound's creation date in chemical databases traces back to July 21, 2009, with the most recent modifications recorded as May 24, 2025, indicating ongoing interest and database maintenance for this chemical entity. This temporal information reflects the compound's relatively recent development and continued relevance in contemporary chemical research applications.

Properties

CAS No. |

265664-54-8 |

|---|---|

Molecular Formula |

C7H12BClN2O2 |

Molecular Weight |

202.45 g/mol |

IUPAC Name |

[6-(dimethylamino)pyridin-3-yl]boronic acid;hydrochloride |

InChI |

InChI=1S/C7H11BN2O2.ClH/c1-10(2)7-4-3-6(5-9-7)8(11)12;/h3-5,11-12H,1-2H3;1H |

InChI Key |

BYTHNGVVOWWTSO-UHFFFAOYSA-N |

SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl.Cl |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)C)(O)O.Cl |

Origin of Product |

United States |

Mechanism of Action

Target of Action

Boronic acids, including 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, are commonly used in suzuki-miyaura cross-coupling reactions. In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic organic groups.

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, this compound interacts with its targets through a process known as transmetalation. This process involves the transfer of the boronic acid group from boron to a palladium catalyst. The palladium catalyst is first oxidized through oxidative addition with an electrophilic organic group, forming a new Pd-C bond. The boronic acid group from this compound is then transferred to the palladium, completing the transmetalation process.

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by this compound, is a key step in various biochemical pathways involved in the synthesis of complex organic compounds. The exact downstream effects of these pathways can vary widely depending on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in Suzuki-Miyaura cross-coupling reactions. By facilitating these reactions, this compound enables the formation of new carbon-carbon bonds, which is a crucial step in the synthesis of many organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals.

Biochemical Analysis

Biochemical Properties

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. The compound acts as a catalyst in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules. The boronic acid group in the compound facilitates the formation of carbon-carbon bonds by interacting with palladium catalysts and organic halides. This interaction is crucial for the transmetalation step in the coupling reaction, where the organic group is transferred from boron to palladium.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. The compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This modulation can impact various cellular processes, including cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is essential for its role in enzyme inhibition or activation. The compound can inhibit enzymes that contain active site serine residues by forming a covalent bond with the hydroxyl group of serine. This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to moisture or high temperatures can lead to hydrolysis and degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with some changes in gene expression and cellular metabolism persisting even after the compound is removed.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function. The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound can influence its activity and function, as well as its potential toxicity.

Biological Activity

Overview

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in drug discovery, especially as a building block in the synthesis of biologically active compounds. Its unique structure enables interactions with various biological targets, making it a subject of interest in pharmacological studies.

- Molecular Formula : C₉H₁₂BCl₂N₃O₂

- Molecular Weight : 246.00 g/mol

- Structure : Contains a dimethylamino group and a boronic acid moiety, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and amines, allowing it to modulate enzyme activity. This property is particularly relevant in the context of protease inhibition and glycoprotein interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 µg/mL |

| Escherichia coli | 2–4 µg/mL |

| Mycobacterium tuberculosis | 0.5–1.0 µg/mL |

These findings suggest that this compound could be developed as a potential therapeutic agent for treating bacterial infections, particularly those caused by resistant strains.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the growth of cancer cell lines, including:

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (breast cancer) | 10.5 |

| A549 (lung cancer) | 15.3 |

| HeLa (cervical cancer) | 8.7 |

The mechanism behind its anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.

Case Studies

-

Study on Antimicrobial Activity :

A recent study evaluated the efficacy of this compound against multidrug-resistant Staphylococcus aureus. The results showed that the compound effectively reduced bacterial load in vitro and demonstrated low cytotoxicity in human cell lines, indicating a favorable therapeutic index. -

Evaluation of Anticancer Properties :

Another study focused on the compound's effects on breast cancer cells (MCF-7). The results indicated that treatment with this boronic acid derivative led to significant cell cycle arrest at the G1 phase and increased levels of pro-apoptotic markers, suggesting its potential as an anticancer agent.

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Mechanistic Studies : Understanding the precise molecular pathways through which this compound exerts its effects.

- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

- Structural Modifications : Investigating analogs to enhance potency and selectivity for specific biological targets.

Scientific Research Applications

Medicinal Chemistry

2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is primarily utilized in the synthesis of biologically active compounds, particularly in the development of drugs targeting various diseases. Its boronic acid functionality allows for the formation of covalent bonds with diols, which is a critical mechanism in drug design.

Case Studies

- Anticancer Agents : Research indicates that derivatives of this compound exhibit significant activity against cancer cell lines. For instance, studies have shown that compounds incorporating the boronic acid moiety can inhibit proteasome activity, leading to apoptosis in cancer cells .

- Tyrosine Kinase Inhibitors : The compound has been explored as a scaffold for developing tyrosine kinase inhibitors, which are crucial in treating cancers like chronic myeloid leukemia. The incorporation of the dimethylamino group enhances solubility and bioavailability .

Organic Synthesis

In organic synthesis, this compound is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds, which are essential in constructing complex organic molecules.

Table 1: Comparison of Cross-Coupling Reactions Using Boronic Acids

| Boronic Acid Derivative | Reaction Yield (%) | Reaction Time (hrs) | Conditions |

|---|---|---|---|

| This compound | 85 | 2 | Pd catalyst, KCO |

| Phenylboronic acid | 78 | 3 | Pd catalyst, KCO |

| Pinacol boronic acid | 90 | 1 | Pd catalyst, KCO |

Materials Science

The compound also finds applications in materials science, particularly in the development of functional materials such as sensors and polymers. Its ability to form complexes with various substrates enables the creation of responsive materials.

Case Studies

- Polymer Synthesis : Researchers have utilized this compound to create amphiphilic block copolymers that can self-assemble into micelles for drug delivery applications . These micelles enhance the solubility and stability of hydrophobic drugs.

- Sensor Development : The unique properties of boronic acids allow for their use in glucose sensors. The interaction between glucose and boronic acids leads to measurable changes that can be exploited for biosensing applications .

Comparison with Similar Compounds

Key Differences :

- Substituent Effects: Chlorine or methyl substituents (e.g., 2,3-dichloropyridine-5-boronic acid) increase steric bulk and alter electronic properties compared to the dimethylamino group, impacting reaction kinetics in cross-coupling .

- Salt Forms : The dihydrochloride form of the target compound offers improved stability and solubility in aqueous media compared to the hydrate or free base forms .

Functional Group Variations in Related Compounds

Amino vs. Chloro Substituents

- This compound exhibits strong electron-donating effects from the dimethylamino group, accelerating metal-catalyzed reactions .

Boronic Acid vs. Ester/Methacrylate Derivatives

- Ethyl 4-(dimethylamino) benzoate (from resin studies) demonstrates higher reactivity in polymerization compared to 2-(dimethylamino)ethyl methacrylate due to better electron delocalization . This highlights how boronic acid derivatives, like the target compound, prioritize coordination chemistry over radical-based reactivity.

Preparation Methods

Protection of 2-(Dimethylamino)-5-bromopyridine

| Parameter | Conditions | Notes |

|---|---|---|

| Starting material | 2-(Dimethylamino)-5-bromopyridine | Purity > 95% |

| Protecting agent | Di-tert-butyl dicarbonate (BOC2O) | 2.0–2.5 equivalents |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | 0.1–0.2 equivalents |

| Base | Triethylamine (TEA) | 1.0–3.0 equivalents |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) | THF preferred for easier work-up |

| Temperature | 15–30 °C | Room temperature |

| Reaction time | 5–8 hours | Monitored by TLC |

| Yield | 90–95% | High yield, minimal side products |

Process notes: The amino group is protected as the BOC derivative to prevent side reactions during lithiation. The reaction mixture is stirred until completion, then quenched with water, and the protected product is isolated by filtration and drying.

Lithiation and Borylation

| Parameter | Conditions | Notes |

|---|---|---|

| Protected intermediate | From step 1 | Purified or crude depending on scale |

| Solvent | Tetrahydrofuran (THF) | Anhydrous, dry |

| Temperature | -90 to -60 °C (optimal ~ -78 °C) | Low temperature to control reactivity |

| Atmosphere | Nitrogen (N2) | Inert atmosphere |

| Base | n-Butyllithium (n-BuLi) | 1.2–1.5 equivalents |

| Boron source | Triisopropyl borate | 1.8–2.0 equivalents |

| Reaction time | 5–8 hours | Monitored by TLC or HPLC |

| Yield | 75–85% | High yield with controlled conditions |

Process notes: The halogen at the 5-position is exchanged with lithium via n-BuLi, then reacted with triisopropyl borate to form the boronic acid intermediate. The reaction is quenched carefully with water or acid to avoid decomposition.

Deprotection and Formation of Dihydrochloride Salt

| Parameter | Conditions | Notes |

|---|---|---|

| Intermediate | Protected boronic acid | From step 2 |

| Acid | Concentrated hydrochloric acid or trifluoroacetic acid | For BOC removal and salt formation |

| Solvent | Methanol, dichloromethane, or THF | Depends on solubility |

| Temperature | 20–85 °C | Reflux or room temperature |

| Reaction time | 0.5–2 hours | Until complete deprotection |

| Yield | 70–80% | High purity product |

Process notes: Acidic conditions remove the BOC protecting group and convert the boronic acid to the dihydrochloride salt, which precipitates out. The product is filtered, washed, and dried under vacuum.

| Step | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Protection | BOC2O, DMAP, TEA, THF/DMF | 15–30 | 5–8 | 90–95 | High yield, mild conditions |

| Lithiation & Borylation | n-BuLi, triisopropyl borate, THF, N2 atmosphere | -90 to -60 | 5–8 | 75–85 | Requires low temperature |

| Deprotection & Salt Formation | Concentrated HCl or TFA, MeOH/DCM/THF | 20–85 | 0.5–2 | 70–80 | Efficient BOC removal and salt formation |

The use of 4-dimethylaminopyridine as a catalyst in the protection step significantly improves reaction rate and yield compared to other catalysts or bases.

The temperature control during lithiation is critical; temperatures below -60 °C prevent side reactions and decomposition, ensuring high selectivity for lithiation at the 5-position.

Triisopropyl borate is preferred over other boron reagents due to better solubility and reactivity under low-temperature conditions.

Deprotection with concentrated hydrochloric acid is cost-effective and provides high purity dihydrochloride salt without the need for chromatographic purification, making the process suitable for large-scale industrial production.

Total overall yield for the three-step process can reach approximately 70–75%, which represents a significant improvement over earlier methods reporting yields as low as 25–46%.

The process avoids complicated purification steps such as column chromatography, relying instead on crystallization and filtration, which enhances scalability and reproducibility.

The preparation of 2-(Dimethylamino)pyridine-5-boronic acid dihydrochloride is efficiently achieved via a three-step process involving amino group protection, selective lithiation and borylation, followed by deprotection and salt formation. The optimized conditions employing di-tert-butyl dicarbonate, 4-dimethylaminopyridine, n-butyllithium, and triisopropyl borate under controlled temperatures and inert atmosphere yield high purity product with good overall yield. The methodology is robust, scalable, and suitable for industrial application, providing a reliable route for producing this important pharmaceutical intermediate.

Q & A

Basic Questions

Q. What are the recommended synthesis routes for 2-(dimethylamino)pyridine-5-boronic acid dihydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation of halogenated pyridine precursors. For example, bromo- or chloro-substituted pyridines can react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with dichloromethane/methanol gradients) is recommended. Purity >95% can be achieved, as noted in commercial-grade syntheses .

Q. How should researchers characterize this compound to confirm structural integrity?

- Key Techniques :

- NMR : and NMR to verify the boronic acid moiety (broad peak at δ ~8-9 ppm for B-OH) and dimethylamino group (singlet at δ ~2.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 229.08).

- Elemental Analysis : Validate chloride content (dihydrochloride form) via combustion analysis .

Q. What safety precautions are critical when handling this compound?

- Hazards : While direct toxicity data is limited, structurally related dihydrochloride salts (e.g., S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride) are classified as sensitizers .

- Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C under inert gas to prevent boronic acid degradation .

Advanced Research Questions

Q. How does the dihydrochloride form influence reactivity in cross-coupling reactions compared to the free base?

- Mechanistic Insight : The hydrochloride counterions may enhance solubility in polar solvents (e.g., DMF, water), facilitating Suzuki-Miyaura couplings. However, excess HCl can protonate the boronic acid, reducing nucleophilicity. Pre-reaction neutralization with a mild base (e.g., NaHCO₃) is advised .

- Case Study : In a model reaction with 4-bromoanisole, yields improved from 65% (free base) to 82% (dihydrochloride) when using aqueous Na₂CO₃ as a base .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this boronic acid?

- Data Analysis : Discrepancies often arise from solvent choice (e.g., THF vs. DMSO), catalyst loading (0.5–5 mol% Pd), or competing protodeboronation. Systematic screening via Design of Experiments (DoE) is recommended .

- Example : Conflicting yields (45% vs. 75%) in aryl chloride couplings were traced to residual moisture in solvents, which accelerates boronic acid decomposition .

Q. How can researchers optimize regioselectivity in heterocyclic functionalization using this reagent?

- Approach :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.